2-Phenyl-1-vinyl-1H-imidazole
Description
Significance of Imidazole (B134444) Ring Systems in Contemporary Chemical Research
The imidazole nucleus is a fundamental structural motif in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. nih.govbiomedpharmajournal.org Its presence is crucial in essential biomolecules like the amino acid histidine and nucleic acids. fiveable.me The amphoteric nature of the imidazole ring, allowing it to act as both a weak acid and a weak base, contributes to its role in biological buffering systems and as a ligand in metal complexes for catalysis. fiveable.me In medicinal chemistry, the imidazole scaffold is a key component in the development of drugs with antibacterial, antifungal, anticancer, and antiviral properties. nih.govijsrtjournal.com The ability of the two nitrogen atoms to participate in hydrogen bonding enhances the water solubility and binding affinity of imidazole-containing molecules to biological targets. nih.govijsrtjournal.com
Unique Contributions of N-Vinyl Substitution to Imidazole Reactivity and Applications
The addition of a vinyl group to a nitrogen atom of the imidazole ring, creating an N-vinyl imidazole, introduces a reactive site for polymerization. specialchem.comwikipedia.org This feature makes N-vinyl imidazoles valuable monomers for the synthesis of functional polymers. wikipedia.org These polymers find use as reactive diluents in UV-curable coatings, inks, and adhesives. specialchem.comwikipedia.org The vinyl group's reactivity allows for various chemical transformations, including addition and cycloaddition reactions, expanding the synthetic utility of the imidazole core. specialchem.com The specific positioning of the vinyl group on the imidazole ring can also influence the electronic properties and coordination chemistry of the resulting molecule.
Structural Elucidation and Theoretical Aspects of 2-Phenyl-1-vinyl-1H-imidazole
This compound, also known as 1-vinyl-2-phenyl-1H-imidazole, is an organic compound featuring a phenyl group at the 2-position and a vinyl group at the 1-position of the imidazole ring. ontosight.ai This specific substitution pattern dictates its unique chemical and physical properties.
Vinylimidazoles can exist as different positional isomers, with the vinyl group attached to either a nitrogen atom (N-vinylimidazole) or a carbon atom of the imidazole ring (e.g., 2-vinylimidazole or 4-vinylimidazole). mdpi.comresearchgate.net this compound is an N-vinylimidazole derivative. The orientation of the vinyl group relative to the imidazole ring can lead to cis and trans isomers, although the trans isomer is generally more stable. researchgate.net The free rotation around the single bond connecting the vinyl group to the nitrogen atom allows for different conformations, which can be influenced by steric hindrance from the adjacent phenyl group.
The imidazole ring in this compound retains its aromatic character, with a sextet of π-electrons delocalized across the five-membered ring. ajrconline.org The presence of the electron-withdrawing phenyl group at the C2 position and the vinyl group at the N1 position influences the electron density distribution within the ring. Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the molecular orbital energies and electronic properties. tandfonline.comresearchgate.net These studies help in understanding the molecule's reactivity, spectroscopic behavior, and potential for forming charge-transfer complexes. beilstein-journals.org
Overview of Research Trajectories for this compound
Research on this compound and related N-vinylimidazole derivatives is primarily focused on their application in polymer chemistry and materials science. ontosight.ai The ability of the vinyl group to undergo polymerization makes it a valuable monomer for creating functional polymers with specific properties. wikipedia.org These polymers have potential applications in areas such as coatings, adhesives, and as ligands for metal catalysts. specialchem.comwikipedia.org Furthermore, the imidazole moiety's ability to coordinate with metal ions opens up possibilities for the development of novel metal-organic frameworks (MOFs) and coordination polymers. rsc.org Some imidazole derivatives have also been investigated for their potential biological activities, though this is a less explored area for this specific compound. nih.govnih.gov
Structure
3D Structure
Properties
CAS No. |
2851-94-7 |
|---|---|
Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-ethenyl-2-phenylimidazole |
InChI |
InChI=1S/C11H10N2/c1-2-13-9-8-12-11(13)10-6-4-3-5-7-10/h2-9H,1H2 |
InChI Key |
HAWZITGJTUAVQW-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=CN=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Phenyl 1 Vinyl 1h Imidazole
Phenyl Group Introduction Strategies
Cross-Coupling Reactions at the Imidazole (B134444) C-2 Position
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the C-2 arylation of imidazoles. acs.orgclockss.org This approach typically involves the reaction of a C-2 halogenated imidazole (e.g., 2-bromo- or 2-iodoimidazole) with an arylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.
For instance, cyclometalated palladium C^N 2-phenylimidazole (B1217362) carbene complexes have been investigated for their catalytic performance in Suzuki-Miyaura cross-coupling reactions of aryl chlorides. acs.org The steric demand of the N-1 substituent on the cyclometalating imidazole has been shown to significantly influence the catalytic activity. acs.org Another study demonstrated the use of nanoparticle nickel and cuprous iodide as catalysts for the synthesis of 2-phenylimidazole compounds from imidazole and iodobenzene (B50100) or substituted iodobenzene in dimethylformamide (DMF). google.com This method offers the advantage of easy catalyst separation and recovery. google.com
The general applicability of Suzuki coupling for preparing 2,4-diarylimidazoles has been demonstrated, where iodinated and brominated imidazoles readily react with various arylboronic acids. clockss.org
Table 1: Examples of Cross-Coupling Reactions for 2-Phenylimidazole Synthesis
| Imidazole Substrate | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |
| 2-Iodo-1-methoxymethyl-1H-imidazole | 4-Methylsulfanylphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Ethanol (B145695)/Water | 68 | clockss.org |
| 2-Iodo-1-methoxymethyl-1H-imidazole | 2-Acetylphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Ethanol/Water | 79 | clockss.org |
| Imidazole | Iodobenzene | Nanoparticle Nickel / CuI | DMF | High | google.com |
This table is for illustrative purposes and specific yields can vary based on reaction conditions.
Electrophilic Aromatic Substitution on Precursor Rings
An alternative to post-modification of the imidazole ring is the use of precursor molecules that already contain the phenyl group, which are then cyclized to form the desired 2-phenylimidazole. Electrophilic aromatic substitution (EAS) is a fundamental reaction in this context, where an electrophile replaces a hydrogen atom on an aromatic ring. catalysis.blogmasterorganicchemistry.com
While direct electrophilic attack on a simple benzene (B151609) ring to form a precursor for 2-phenylimidazole is not a common one-step strategy, EAS reactions are integral to the synthesis of the building blocks. For example, Friedel-Crafts acylation or alkylation can be used to introduce necessary functional groups onto an aromatic ring, which is then elaborated into the imidazole structure. catalysis.blog The mechanism of EAS typically involves the formation of a positively charged intermediate called an arenium ion, followed by the restoration of aromaticity. catalysis.blogmasterorganicchemistry.com
Methodological Advancements in 2-Phenyl-1-vinyl-1H-imidazole Synthesis
Recent research has focused on developing more environmentally friendly and scalable methods for the synthesis of this compound and related compounds.
Green Chemistry Approaches to Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of 2-phenylimidazole synthesis, this includes the use of greener solvents, reusable catalysts, and more energy-efficient reaction conditions.
The use of heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, represents a green approach for the synthesis of related heterocyclic compounds like 2-phenyl-2H-indazoles. acs.org These catalysts can often be recovered and reused, minimizing waste. acs.org Microwave-assisted synthesis has also been explored as an energy-efficient method for preparing imidazole derivatives. organic-chemistry.org Furthermore, the use of greener solvents like PEG-400 has been demonstrated for the synthesis of indazoles and quinazolines, which could potentially be adapted for 2-phenylimidazole synthesis. acs.org
A patent describes the synthesis of N-vinyl-imidazole compounds, including 2-phenyl-1-vinyl-imidazole, via the reaction of the corresponding imidazole with acetylene (B1199291) in the presence of a potassium salt thereof and a polymerization inhibitor. google.com This process can be carried out in various solvents, with some examples highlighting relatively high yields. google.com
Scale-Up and Process Optimization Considerations
The transition from laboratory-scale synthesis to industrial production presents several challenges. For the synthesis of this compound, key considerations include reaction efficiency, product purity, and cost-effectiveness.
A patented method for synthesizing 2-phenylimidazole compounds highlights the potential for industrial production with advantages such as readily available raw materials, low cost, simple operation, and high yield. google.com The method utilizes nanoparticle nickel and cuprous iodide as catalysts, which are noted to be easy to separate and recycle. google.com
For the N-vinylation step, a patent from 1967 describes the synthesis of 2-phenyl-1-vinyl-imidazole by reacting 2-phenyl-imidazole with acetylene under pressure and elevated temperature in the presence of its potassium salt and hydroquinone (B1673460) as a polymerization inhibitor, achieving a high yield of 97.1%. google.com This historical data provides a baseline for potential scale-up processes.
Optimization of reaction parameters such as temperature, pressure, catalyst loading, and solvent choice is critical for maximizing yield and minimizing by-products during scale-up. Continuous flow reactors may offer advantages over batch processes for improved heat and mass transfer, leading to better control and consistency in large-scale production.
Reactivity and Mechanistic Studies of 2 Phenyl 1 Vinyl 1h Imidazole
Reactions Involving the Vinyl Group
The olefinic double bond of the vinyl group is a key site for chemical modifications of 2-phenyl-1-vinyl-1H-imidazole, enabling the introduction of diverse structural motifs.
The carbon-carbon double bond of the vinyl group is susceptible to attack by nucleophiles, electrophiles, and radicals, leading to a variety of addition products.
Nucleophilic addition to the vinyl group of N-vinylimidazoles can be initiated under basic conditions, which enhances the nucleophilicity of other reactants. While specific studies on this compound are not extensively documented, the general reactivity pattern of N-vinylimidazoles suggests that nucleophilic attack can occur at the C-2 position of the imidazole (B134444) ring, a process that is catalyzed by bases. researchgate.netznaturforsch.com The vinyl group itself can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can react with it under basic conditions.
A plausible mechanism for nucleophilic addition to the vinyl group involves the attack of a nucleophile on the β-carbon of the vinyl group, leading to a carbanionic intermediate. This intermediate is then protonated to yield the final addition product. The electron-withdrawing nature of the imidazole ring can facilitate this type of reaction. In some cases, the reaction may proceed via a zwitterionic intermediate, especially when the nucleophile is part of the same molecule or when reacting with electron-deficient acetylenes in the presence of an aldehyde. researchgate.net
Table 1: Examples of Nucleophilic Additions to Vinyl-Heterocycles
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
| N-vinyl-1H-imidazole | π-deficient compounds | Basic conditions | Fused-imidazoles | researchgate.netznaturforsch.com |
| 1-methylimidazole | Cyano(phenyl)acetylene, 1-vinylpyrrole-2-carbaldehydes | MeCN, 20-25 °C | 1-vinylpyrrole-imidazole ensembles | researchgate.net |
Electrophilic addition to the vinyl group of this compound is expected to follow the general mechanism of electrophilic addition to alkenes. The imidazole ring, being an electron-donating group, can influence the regioselectivity of the addition. The reaction is initiated by the attack of an electrophile on the electron-rich double bond, forming a carbocationic intermediate. This intermediate is then attacked by a nucleophile to give the final product.
While specific studies on this compound are scarce, it is known that mineral and/or Lewis acids can catalyze the transformation of vinylimidazoles, often leading to polymerization across the double bond via charge-transfer complexation. znaturforsch.com This suggests that the vinyl group is susceptible to electrophilic attack. The reaction of N-chloroimidamides with enamines, which proceeds via an electrophilic addition of the N-chloroimidamide to the C=C double bond, further supports the feasibility of such reactions. thieme-connect.de
Radical additions to the olefinic double bond of this compound represent a potential pathway for functionalization. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. An initiator generates a radical, which then adds to the vinyl group to form a new radical intermediate. This intermediate can then propagate the chain by reacting with another molecule.
While a study on the cyclization of vinyl azides with amidines ruled out a radical pathway for that specific transformation, acs.orgnih.gov the general principles of radical chemistry suggest that the vinyl group of this compound should be amenable to radical addition. For instance, radical hydroacylation of vinyl sulfonates and vinyl sulfones proceeds through the addition of an acyl radical to the carbon-carbon double bond. ucl.ac.uk A similar reactivity could be anticipated for this compound with suitable radical precursors.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the vinyl group of this compound is an excellent substrate for such transformations.
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, is a well-established method for the vinylation of aryl and vinyl substrates. wikipedia.orgorganic-chemistry.org In the context of this compound, the vinyl group can act as the alkene component in a Heck-type reaction.
The generally accepted mechanism for the Heck reaction involves a catalytic cycle with palladium in the 0 and +2 oxidation states. wikipedia.org The cycle begins with the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by the coordination of the alkene (the vinyl group of this compound) and subsequent migratory insertion of the alkene into the Pd-C bond. A final β-hydride elimination step regenerates the double bond in the product and a palladium-hydride species, which upon reductive elimination of HX with a base, regenerates the Pd(0) catalyst. wikipedia.orgorganic-chemistry.org
The use of N-vinylimidazole derivatives in Heck reactions has been demonstrated, for instance, in the synthesis of polymers where a poly(N-isopropylacrylamide-co-N-vinylimidazole) supported palladium catalyst showed high efficiency in the Mizoroki-Heck reaction. acs.org This indicates the compatibility of the vinylimidazole moiety with the conditions of the Heck reaction.
Table 2: Key Steps in the Heck Reaction Mechanism
| Step | Description | Intermediate |
| Oxidative Addition | Insertion of Pd(0) into the R-X bond. | R-Pd(II)-X |
| Alkene Coordination | Coordination of the alkene to the Pd(II) complex. | [R-Pd(II)(alkene)-X] |
| Migratory Insertion | Insertion of the alkene into the Pd-R bond. | New C-C bond formed |
| β-Hydride Elimination | Elimination of a hydrogen atom from the β-carbon. | Product alkene and H-Pd(II)-X |
| Reductive Elimination | Regeneration of the Pd(0) catalyst. | Pd(0) |
Cross-Coupling Reactions of the Vinyl Moiety
Other Transition Metal-Mediated Couplings
Transition metal-catalyzed cross-coupling reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation. eie.gr While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of similar vinyl-imidazole systems suggests its potential participation in various coupling reactions. For instance, palladium-catalyzed cross-coupling of vinyl-imidazoles with aromatic boronic acids, known as the Suzuki-Miyaura coupling, has been reported. researchgate.net Another relevant example is the copper-catalyzed coupling of vinyl halides with N-heterocycles, which provides an efficient route to N-vinyl heterocycles. nih.gov These methods often offer stereospecific synthesis of N-vinyl heterocycles and aryl vinyl ethers. nih.gov The reactivity of the vinyl group in this compound makes it a candidate for such transformations, enabling the introduction of various substituents and the construction of more complex molecular architectures.
The table below summarizes different transition metal-mediated coupling reactions applicable to vinyl-heterocyclic compounds.
| Coupling Reaction | Metal Catalyst | Reactants | Product Type |
| Suzuki-Miyaura | Palladium (Pd) | Vinyl-imidazole, Aryl boronic acid | Aryl-substituted vinyl-imidazole |
| Oxidative Heck | Palladium (Pd) | Vinyl-imidazole, Phenyl boronic acid | Styryl-imidazole researchgate.net |
| Copper-Catalyzed N-Vinylation | Copper (Cu) | N-heterocycle, Vinyl halide | N-vinyl heterocycle nih.gov |
Polymerization and Oligomerization Behavior
The presence of the vinyl group allows this compound to undergo polymerization, leading to the formation of polymers with imidazole-containing side chains. These polymers are of interest for various applications due to the unique properties conferred by the imidazole moiety. rsc.orggoogle.com
Free radical polymerization is a common method for polymerizing vinyl monomers. In the context of vinylimidazoles, the polymerization rate can be significantly faster than that of other common monomers like styrene (B11656). researchgate.net The general mechanism involves initiation, propagation, and termination steps. For poly(N-vinylimidazole) (PVIm), thermal decomposition studies show that the primary decomposition pathways are side-group elimination, leading to the formation of 1H-imidazole, and free radical depolymerization, which yields the monomer, 1-vinylimidazole (B27976). acs.org The onset temperature for the elimination of the imidazole side group is around 400°C, while main chain scission initiates at approximately 430°C. acs.org Copolymers of vinylimidazole with other monomers, such as diisopropyl-p-vinylbenzyl phosphonate (B1237965), have also been successfully synthesized via free radical polymerization. acs.org
Controlled/living polymerization techniques, such as Reversible Addition-Fragmenttation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight and architecture. nih.gov The RAFT polymerization of vinylimidazoles has been challenging but successful under specific conditions. rsc.orgresearchgate.net For instance, the controlled polymerization of 1-vinylimidazole (1VIM) has been achieved with low polydispersity by using acetic acid as a solvent. rsc.orgresearchgate.net The acid protonates the imidazole ring, which helps to stabilize the propagating radicals during polymerization. rsc.org Kinetic studies of RAFT polymerization of a triarylimidazole-containing vinyl monomer demonstrated a pseudo-first-order kinetic behavior, with the molecular weight of the polymer increasing linearly with monomer conversion while maintaining a low polydispersity. tandfonline.com
The following table outlines key parameters and findings for the RAFT polymerization of vinylimidazole derivatives.
| Monomer | RAFT Agent | Initiator | Solvent | Key Findings | Reference |
| 1-Vinylimidazole (1VIM) | Various | AIBN | Acetic Acid | Well-controlled polymerization, low dispersity (Đ as low as 1.05). rsc.orgresearchgate.net | rsc.orgresearchgate.net |
| DVT* | DMP** | AIBN | Dimethyl Sulfoxide | Pseudo-first-order kinetics, linear increase of molecular weight with conversion. tandfonline.com | tandfonline.com |
*DVT: 1-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-4-vinyl-1H-1,2,3-triazole **DMP: S-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)-trithiocarbonate
Copolymerization of vinylimidazoles with other monomers allows for the synthesis of materials with tailored properties. For example, copolymers of 1-vinylimidazole and diisopropyl-p-vinylbenzyl phosphonate have been prepared by free radical polymerization. acs.org The reactivity ratios for this copolymerization were determined to be 0.10 for 1-vinylimidazole and 3.10 for diisopropyl-p-vinylbenzyl phosphonate, indicating that the phosphonate monomer is more reactive. acs.org Copolymers of N-vinylimidazole and 1-vinyl-2-(hydroxymethyl)imidazole have also been synthesized, resulting in thermoresponsive polymers with upper critical solution temperature (UCST) behavior in water. researchgate.net Furthermore, copolymers of 1-vinylpyrrolidone and 1-vinylimidazole have been developed for use as dye transfer inhibitors in detergents. google.com
Reactions of the Imidazole Ring
The imidazole ring in this compound is an aromatic heterocycle that can undergo various reactions, most notably electrophilic substitution.
Electrophilic Substitution Reactions on the Imidazole Core
The imidazole ring is generally susceptible to electrophilic attack, more so than pyrazole. uobabylon.edu.iq Electrophilic substitution on the imidazole ring typically occurs at the 4- or 5-positions, as the intermediate arenium ion is more stable. uobabylon.edu.iq Substitution at the C2 position is less common unless the 4 and 5 positions are blocked. uobabylon.edu.iq In the case of 1-phenyl-1H-imidazole, electrophilic substitution, such as nitration or halogenation, preferentially occurs at the para position of the phenyl ring, but substitution on the imidazole ring itself is also possible. thieme-connect.de For instance, nitration can be achieved using nitric acid in sulfuric acid, and sulfonation can be carried out with disulfuric acid. uobabylon.edu.iq Halogenation, such as bromination or iodination, also readily occurs on the imidazole ring. uobabylon.edu.iq
The table below provides examples of electrophilic substitution reactions on the imidazole ring.
| Reaction | Reagent | Position of Substitution | Product |
| Nitration | Nitric acid/Sulfuric acid | 4- or 5-position | 4-nitroimidazole or 5-nitroimidazole uobabylon.edu.iq |
| Sulfonation | Disulfuric acid | 4- or 5-position | Imidazole-4-sulfonic acid or Imidazole-5-sulfonic acid uobabylon.edu.iq |
| Bromination | Bromine in chloroform | 2, 4, 5-positions | 2,4,5-tribromoimidazole uobabylon.edu.iq |
| Iodination | Iodine in alkaline solution | 2, 4, 5-positions | 2,4,5-triiodoimidazole uobabylon.edu.iq |
| Coupling with diazonium salts | Diazonium salt | 2-position | 2-(phenylazo)imidazole uobabylon.edu.iq |
Nucleophilic Attack and Ring-Opening Pathways
The chemical behavior of this compound is significantly influenced by the electronic characteristics of the imidazole ring. The imidazole nucleus is generally susceptible to both electrophilic and nucleophilic attack. thieme-connect.desemanticscholar.org Nucleophilic attack typically targets the C2 position, a process that can be facilitated by specific reaction conditions. thieme-connect.de For N-vinyl imidazoles, the use of basic conditions can initiate nucleophilic reactions at this C2 carbon. znaturforsch.com This is proposed to occur through the formation of an anionic intermediate at the C2 position, which then acts as a potent nucleophile. znaturforsch.com
While the imidazole ring is aromatic and relatively stable, related saturated structures like 2-imidazolines can undergo ring-opening reactions. For instance, hydrolysis of imidazolinium salts can lead to the formation of a tetrahedral addition intermediate which subsequently rearranges, resulting in ring cleavage to afford N-acylated ethylenediamine (B42938) derivatives. researchgate.net This process involves the intramolecular transfer of the acyl group. researchgate.net Although this compound is aromatic, under harsh conditions or through specific activation, analogous ring-opening pathways could theoretically be initiated, likely starting with a nucleophilic attack at the C2 position, which is characteristic of amidine systems. researchgate.net
Protonation and Deprotonation Equilibria and Their Impact on Reactivity
The imidazole ring possesses an amphoteric nature, meaning it can act as both an acid and a base. semanticscholar.org The nitrogen atom at the 3-position (N3) has a lone pair of electrons and is not part of the vinyl group, making it basic and available for protonation. ontosight.ai This protonation/deprotonation equilibrium is crucial as it significantly alters the electronic structure of the molecule, thereby impacting its reactivity. inoe.romdpi.com
The process of protonation or deprotonation can modulate the intramolecular charge transfer (ICT) characteristics of the molecule. inoe.ro Theoretical studies on similar imidazole derivatives show that these acid-base reactions lead to notable changes in their spectral properties, which reflect underlying shifts in electron distribution. mdpi.com Deprotonation typically results in a bathochromic (red) shift of the absorption wavelength, while protonation of the imidazole nitrogen leads to a hypsochromic (blue) shift. mdpi.com This indicates that the electronic properties of the ground and excited states are highly sensitive to pH, which in turn governs the molecule's reactivity in acid- or base-catalyzed reactions. mdpi.comresearchgate.net The ability to reversibly alter the electronic landscape through pH control suggests that this compound could function as a pH-sensitive component in larger molecular systems. inoe.ro
| State | Effect on Imidazole Ring | Impact on Electron Distribution | Observed Spectral Shift (in related dyes) | Implication for Reactivity |
|---|---|---|---|---|
| Protonated Form | Positive charge on N3 nitrogen | Acts as an electron-withdrawing group, alters intramolecular charge transfer | Hypsochromic (Blue Shift) mdpi.com | Increased electrophilicity, potential for altered reaction pathways |
| Neutral Form | Standard aromatic system | Baseline electronic configuration ontosight.ai | Reference spectrum | Amphoteric reactivity semanticscholar.org |
| Deprotonated Form | Negative charge delocalized in the ring | Acts as a stronger electron-donating group | Bathochromic (Red Shift) mdpi.com | Increased nucleophilicity, especially at C2 |
Reactions Involving the Phenyl Group
Aromatic Substitution Reactions on the Phenyl Moiety
The phenyl group attached at the C2 position of the imidazole ring is subject to electrophilic aromatic substitution reactions. The imidazole ring itself acts as a substituent on the phenyl ring, influencing the rate and regioselectivity of these reactions. Depending on whether the imidazole ring is in a neutral or protonated state, its electronic effect on the phenyl ring can vary, but it generally allows for the introduction of various functional groups. The synthesis of phenyl-imidazole derivatives with substituents such as fluoro, chloro, or nitro groups on the phenyl ring has been documented, demonstrating the feasibility of such modifications. semanticscholar.orgnih.gov For example, studies on related 4-phenyl-imidazoles have shown the synthesis of derivatives like 4-(2-Fluorophenyl)-1H-imidazole. nih.gov
Functionalization of the Phenyl Ring for Derivative Synthesis
The functionalization of the phenyl ring is a key strategy for synthesizing a diverse library of this compound derivatives. This can be achieved either by post-synthesis modification of the parent compound or, more commonly, by employing substituted starting materials in the initial synthesis of the imidazole ring. nih.gov
A prevalent method for creating substituted phenylimidazoles involves the reaction of a substituted α-bromoacetophenone with formamide. nih.gov This approach allows for the direct installation of desired functional groups onto the phenyl ring, which is then incorporated into the final imidazole structure. This strategy has been used to produce a range of derivatives with varying electronic and steric properties, which is crucial for applications like the development of enzyme inhibitors where precise interactions are required. nih.gov For instance, the synthesis of 1,2,5-trisubstituted imidazoles has been achieved using starting materials that already contain bromo, methyl, or methoxy (B1213986) groups on the phenyl rings. acs.org
| Derivative Name | Functional Group on Phenyl Ring | Synthetic Precursor Example | Reference |
|---|---|---|---|
| 4-(2-Fluorophenyl)-1H-imidazole | -F (ortho) | 2-bromo-(2-fluorophenyl)ethanone | nih.gov |
| 1-(4-Bromophenyl)-5-phenyl-2-(p-tolyl)-1H-imidazole | -Br (para) on N-phenyl; -CH₃ (para) on C2-phenyl | (1-Azidovinyl)benzene, 4-bromoaniline, and p-tolualdehyde | acs.org |
| 1,2-Bis(4-Methoxyphenyl)-5-phenyl-1H-imidazole | -OCH₃ (para) on N-phenyl and C2-phenyl | (1-Azidovinyl)benzene, 4-methoxyaniline, and 4-methoxybenzaldehyde | acs.org |
| 2-(4-Chlorophenyl)-5-phenyl-1-(m-tolyl)-1H-imidazole | -Cl (para) on C2-phenyl | (1-Azidovinyl)benzene, m-toluidine, and 4-chlorobenzaldehyde | acs.org |
Mechanistic Investigations through Controlled Experiments and Intermediates Trapping
Elucidating the precise reaction mechanisms for the synthesis and transformation of this compound and related compounds often requires a combination of controlled experiments, the trapping of transient intermediates, and computational analysis.
Controlled Experiments: These are essential for validating a proposed reaction pathway. For example, in a multicomponent reaction to synthesize 1,2,5-trisubstituted imidazoles, a control experiment reacting a proposed vinyl azide (B81097) intermediate with a pre-formed imine yielded the final product, supporting the hypothesis that the imine is indeed an intermediate in the main reaction. acs.org Similarly, mechanistic studies on the synthesis of 2-nitro-1-vinyl-1H-imidazole propose a pathway involving nucleophilic attack followed by dehydrohalogenation, a hypothesis that can be tested through carefully designed experiments. researchgate.net
Intermediates Trapping: Highly reactive, short-lived intermediates are often postulated in reaction mechanisms. Their existence can be confirmed by "trapping" them with a suitable reagent. In reactions involving related heterocyclic systems, reactive intermediates such as α-amino enols or carbenoids have been successfully trapped. rsc.orgresearchgate.net For instance, a rhodium-catalyzed reaction is proposed to proceed through a carbenoid intermediate, which is attacked by an oxadiazole derivative, leading to ring-opening and subsequent cyclization to form the imidazole product. rsc.org The isolation or detection of the product from the trapping agent provides strong evidence for the proposed intermediate. researchgate.netuniovi.es
Spectroscopic and Computational Methods: Modern analytical techniques are indispensable for mechanistic studies. NMR and mass spectrometry are used to identify the structures of intermediates and final products. researchgate.netnih.gov Furthermore, Density Functional Theory (DFT) calculations have become a powerful tool for modeling reaction pathways, calculating the energies of intermediates and transition states, and providing theoretical support for experimentally observed phenomena. mdpi.comresearchgate.netbiointerfaceresearch.com These computational studies can offer insights into the electronic effects of substituents and the feasibility of different proposed mechanisms. mdpi.combiointerfaceresearch.com
Coordination Chemistry and Catalytic Applications
2-Phenyl-1-vinyl-1H-imidazole as a Ligand in Transition Metal Complexes
This compound is an effective ligand for a variety of transition metals. Its binding properties are primarily dictated by the lone pair of electrons on the sp²-hybridized nitrogen atom (N3) of the imidazole (B134444) ring, which acts as a strong σ-donor. wikipedia.org The presence of the phenyl and vinyl substituents modifies the electronic environment and steric profile of the ligand, influencing the stability and properties of its metal complexes.
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.com For instance, mixing the ligand with metal acetates or halides in ethanol (B145695) or water can yield the desired complexes. mdpi.commdpi.com The synthesis of the ligand itself can be achieved through methods such as the iron-catalyzed N-vinylation of 2-phenyl-1H-imidazole with vinyl chlorides. researchgate.net
Characterization of the resulting complexes relies on a suite of analytical techniques.
Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex. ajol.info
Spectroscopy (FTIR, NMR, UV-Vis): Provides insight into the ligand's coordination mode and the electronic structure of the complex. ajol.inforesearchgate.net
Conductivity Measurements: Determine the electrolytic nature of the complexes in solution. ajol.info
Thermal Analysis (TGA/DSC): Investigates the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. mdpi.commdpi.com
X-ray Diffraction: Offers definitive structural elucidation, providing precise bond lengths and angles.
Table 1: General Synthetic and Characterization Methods for Metal-Imidazolyl Complexes
| Method | Purpose | Typical Observations |
|---|---|---|
| Synthesis | ||
| Reaction with Metal Salts | Formation of the coordination complex | Precipitation of solid complex upon mixing ligand and metal salt solutions. mdpi.com |
| Characterization | ||
| Elemental Analysis (CHNS) | Determines the empirical formula. | Confirms the M:L ratio (e.g., 1:2, 1:4). researchgate.netresearchgate.net |
| Molar Conductivity | Assesses ionic vs. neutral nature. | Low values in solvents like DMF suggest non-electrolytic complexes. jocpr.com |
| FTIR Spectroscopy | Identifies functional group coordination. | Shift of the imidazole C=N stretching vibration to lower wavenumbers upon coordination. mdpi.com |
| 1H NMR Spectroscopy | Probes the ligand's chemical environment. | Downfield shift of imidazole ring protons upon complexation. jocpr.com |
| UV-Vis Spectroscopy | Studies electronic transitions. | Appearance of d-d transition bands in the visible region for transition metal complexes. jocpr.com |
| Thermogravimetric Analysis (TGA) | Evaluates thermal stability. | Identifies temperature ranges for loss of solvent and ligand decomposition. mdpi.com |
This compound can exhibit several coordination modes, making it a versatile ligand.
Monodentate N3-Coordination: This is the most common coordination mode, where the ligand binds to the metal center through the imine-like nitrogen (N3) of the imidazole ring. wikipedia.orgrsc.org This nitrogen atom possesses a lone pair of electrons that is readily available for donation to a metal ion. This mode is observed in numerous imidazole complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II). mdpi.com
η²-Vinyl Coordination: The vinyl group at the N1 position can also coordinate to a transition metal in a side-on (η²) fashion. rsc.orguef.fi This type of bonding has been structurally characterized for a protonated 1-vinylimidazole (B27976) ligand in a platinum complex, [PtCl₃(Hvinylimidazole)]. rsc.org In such cases, the metal binds to both carbons of the C=C double bond. This mode is less common than N3-coordination and often depends on specific reaction conditions and the nature of the metal. uef.fi
Bridging Imidazolate: While less common for this specific ligand, deprotonation of the imidazole ring is possible, allowing the ligand to act as a bridging imidazolate, connecting two metal centers. This is a known motif for other imidazole-based ligands. wikipedia.org
The electronic properties of the complexes are significantly influenced by the ligand. Imidazole is a pure σ-donor ligand, intermediate in basicity between pyridine (B92270) and ammonia. wikipedia.org The phenyl group at C2 is generally electron-withdrawing, while the vinyl group at N1 can also influence the electronic density of the imidazole ring. This combination of substituents modulates the donor strength of the ligand and, consequently, the ligand field strength and redox properties of the resulting metal complexes. nih.gov
The coordination of this compound to a transition metal ion induces distinct changes in its spectroscopic properties, which are indicative of the electronic environment and geometry of the complex.
FTIR Spectroscopy: Upon coordination via the N3 atom, the stretching frequency of the C=N bond within the imidazole ring typically shifts to a lower wavenumber (by 15-45 cm⁻¹) compared to the free ligand. mdpi.com New bands may also appear at low frequencies (400-600 cm⁻¹) corresponding to the formation of metal-nitrogen (M-N) bonds. ajol.info
NMR Spectroscopy: In ¹H NMR spectra, the signals for the protons on the imidazole ring often experience a downfield shift upon complexation due to the deshielding effect of the metal ion. jocpr.com Similarly, in ¹³C NMR, the resonance for the C2 carbon of the imidazole ring is sensitive to coordination.
UV-Visible Spectroscopy: Free this compound exhibits absorptions in the UV region due to π-π* transitions within the aromatic phenyl and imidazole rings. When coordinated to a transition metal, new, weaker absorption bands often appear in the visible region. These bands are attributed to d-d electronic transitions within the metal's d-orbitals, the energies of which are dictated by the ligand field strength and the coordination geometry (e.g., octahedral, tetrahedral, or square planar). researchgate.netjocpr.com The color of the complex is a direct result of these transitions.
Table 2: Typical Spectroscopic Shifts upon Complexation of Imidazole Ligands
| Spectroscopic Technique | Parameter | Free Ligand (Typical Range) | Coordinated Ligand (Typical Change) |
|---|---|---|---|
| FTIR | ν(C=N) stretch | ~1645 cm⁻¹ | Shifts to lower wavenumber (Δν = 15-45 cm⁻¹) mdpi.com |
| ν(M-N) stretch | Not applicable | Appears in the 400-600 cm⁻¹ region ajol.info | |
| ¹H NMR | Imidazole Protons | 7.0 - 8.0 ppm | Downfield shift |
| UV-Vis | Electronic Transitions | UV region (π-π*) | New weak bands in the visible region (d-d transitions) jocpr.com |
Application in Homogeneous Catalysis
Transition metal complexes bearing imidazole-based ligands are widely used as catalysts in organic synthesis due to their stability and tunable steric and electronic properties. ajol.info Complexes of this compound are potential candidates for various homogeneous catalytic reactions.
Complexes derived from ligands similar to this compound, particularly those of palladium, are effective in catalyzing cross-coupling reactions. These reactions are fundamental for constructing complex organic molecules.
C-C Bond Formation: Palladium-imidazole complexes can act as catalysts for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. The ligand's role is to stabilize the active palladium species (e.g., Pd(0) and Pd(II)) in the catalytic cycle, preventing its precipitation as palladium black and facilitating the elementary steps of oxidative addition, transmetalation, and reductive elimination. The use of imidate ligands with palladium has shown activity in the direct arylation of imidazoles, a type of C-H activation/C-C bond-forming reaction. whiterose.ac.uk
C-Heteroatom Bond Formation: These complexes are also potential catalysts for Buchwald-Hartwig amination (C-N bond formation) and similar reactions that form C-O and C-S bonds. The ligand's electronic properties can be tuned to promote the reductive elimination step, which is often the rate-limiting step in these transformations.
The vinyl group on the ligand offers an additional feature: it can be used to polymerize the ligand or the entire metal complex, potentially creating recyclable, polymer-supported catalysts. google.com
The parent molecule, this compound, is achiral. To be applied in asymmetric catalysis, which aims to produce one enantiomer of a chiral product selectively, the catalytic system must contain a source of chirality. This can be achieved in several ways:
Synthesis of Chiral Ligands: Chirality can be introduced directly into the ligand structure. This could involve using a chiral starting material to install a stereocenter on the phenyl group or synthesizing an axially chiral biaryl system involving the imidazole ring. nih.govacs.org Such chiral P,N-ligands based on an imidazole biaryl structure have proven highly effective in enantioselective A³-coupling reactions. acs.orgorganic-chemistry.org
Chiral-at-Metal Catalysts: An alternative approach involves using an achiral ligand like this compound to create an octahedral metal complex where the metal center itself is the source of chirality. These "chiral-at-metal" catalysts have been successfully used in reactions like Michael additions and α-aminations of 2-acyl imidazoles. rsc.org
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the reacting substrates, directing the stereochemical outcome of the reaction catalyzed by the achiral metal complex.
Chiral imidazoline (B1206853) ligands, which are structurally related to imidazoles, are widely employed in a range of metal-catalyzed asymmetric reactions, highlighting the potential of this class of heterocycles in enantioselective synthesis. researchgate.net
Mechanistic Insights into Catalytic Cycles
Understanding the step-by-step mechanism of a catalytic reaction is crucial for optimizing catalysts and developing new chemical transformations. ibs.re.kr While detailed mechanistic studies specifically for this compound are emerging, insights can be drawn from structurally similar compounds, such as 2-phenylpyridines and other N-heterocyclic ligands.
Computational and experimental studies on related systems have illuminated key mechanistic pathways. For instance, in Rh(III)-catalyzed C-H activation reactions, a common mechanism is the concerted metalation-deprotonation (CMD) pathway. acs.org In this process, a carboxylate ligand, often from an acetate (B1210297) salt added to the reaction, assists in abstracting a proton from the C-H bond of the phenyl ring while the metal center coordinates to the carbon, forming a cyclometalated intermediate. acs.orgacs.org Kinetic studies on analogous systems have shown that the reaction rate can be dependent on substrate concentration and that a catalyst resting state may form, which must then release a ligand to generate a more active 16-electron intermediate to continue the catalytic cycle. acs.org
Density Functional Theory (DFT) calculations are frequently employed to investigate the energetics of these cycles, identifying the rate-determining step—the step with the highest energy barrier. rsc.org For example, in some catalytic cycles, the C-H bond cleavage is the rate-limiting step, while in others, a subsequent protonation or reductive elimination step can have a higher energy barrier. acs.org The specific mechanism and rate-determining step are highly dependent on the metal catalyst, the substrates, and the reaction conditions. researchgate.net The vinyl group on the this compound adds another layer of reactivity, potentially participating in polymerization or acting as an additional coordination site, though its primary role in many catalytic applications is to facilitate immobilization. znaturforsch.com
Application in Heterogeneous Catalysis
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages, including simplified catalyst separation, recovery, and reuse, which are critical for sustainable and cost-effective chemical processes. mdpi.com Imidazole-based compounds are excellent candidates for developing robust heterogeneous catalysts due to their strong coordination ability and thermal stability. researchgate.net
Immobilization Strategies on Solid Supports
To create a heterogeneous catalyst, the catalytically active species, often a complex of this compound and a metal, is anchored onto a solid support. The vinyl group is particularly useful for this purpose, enabling covalent attachment through polymerization. Several immobilization strategies have been developed.
Copolymerization: The vinyl group allows the monomer to be copolymerized with other monomers, such as styrene (B11656), to create a polymer support matrix with the imidazole unit integrated into its structure. researchgate.net This method creates a durable, covalently linked catalyst.
Grafting onto Surfaces: Poly(1-vinyl imidazole) can be grown as a "brush" from the surface of a solid support, such as magnetic nanoparticles (Fe₃O₄). researchgate.net This creates a high-density layer of imidazole ligands on the support surface, which can then be used to immobilize metal nanoparticles, like palladium. researchgate.net
Adsorption onto Clays: Derivatives of 2-phenyl-1H-imidazole have been successfully immobilized on clay minerals like calcium and copper montmorillonite (B579905) (Ca-MMT and Cu-MMT). researchgate.net In this case, the immobilization relies on adsorption and coordination interactions between the imidazole derivative and the clay surface.
Anchoring to Silica (B1680970): Imidazole compounds can be covalently attached to silica (SiO₂) surfaces through linker molecules. researchgate.net For instance, a propyl linkage can be used to anchor the imidazole ring to the silica matrix, creating a stable heterogeneous catalyst. researchgate.net Brønsted acidic ionic liquids derived from 1-vinyl imidazole have also been supported on mesoporous silica (SBA-15). researchgate.net
Immobilization on Metal-Organic Frameworks (MOFs): MOFs can serve as supports for catalytic species. For example, a magnetic MOF (Fe₃O₄@SiO₂@MOF-199) has been used as a recyclable catalyst for reactions involving 2-aryl-imidazoles. acs.org
The table below summarizes various immobilization strategies for imidazole-based compounds.
| Immobilization Strategy | Solid Support | Type of Interaction | Catalyst System Example | Reference |
| Polymer Brush Grafting | Magnetic Nanoparticles (Fe₃O₄) | Covalent/Coordination | Poly(1-vinyl imidazole) brush supporting Pd nanoparticles | researchgate.net |
| Adsorption | Clay Minerals (Ca-MMT) | Adsorption/Coordination | Clay-supported 2-phenyl-1H-imidazole derivatives | researchgate.net |
| Covalent Anchoring | Silica (SiO₂) | Covalent | Imidazole anchored via a propyl linkage | researchgate.net |
| Copolymerization | Styrene | Covalent | Styrene-divinylbenzene copolymer with imidazolium (B1220033) salts | researchgate.net |
| MOF Support | Magnetic MOF | Coordination | Fe₃O₄@SiO₂@MOF-199 with 2-aryl-imidazoles | acs.org |
Recyclability and Stability of Heterogeneous Catalysts
A key metric for a successful heterogeneous catalyst is its ability to be reused multiple times without a significant loss of activity. Research has shown that catalysts derived from immobilized imidazoles exhibit excellent recyclability.
For instance, a palladium catalyst supported on a poly(1-vinyl imidazole) brush coated on magnetic nanoparticles was used for the aerobic oxidation of alcohols. The catalyst was easily recovered using an external magnet and reused for up to 10 consecutive cycles without any significant decrease in its high catalytic activity. researchgate.net Similarly, a magnetic MOF-based catalyst used for coupling reactions of 2-(2-bromoaryl)imidazoles was recovered with a magnet and reused four times without a notable loss of efficiency. acs.org In another study, a catalyst immobilized on a polymer support was recycled more than 9 times with its activity remaining high. aaqr.org
The stability of these catalysts is also a critical factor. Leaching, where the active metal species detaches from the solid support and enters the reaction solution, can reduce the catalyst's long-term performance and contaminate the product. The strong coordination of imidazole ligands to metal centers and covalent anchoring to supports helps to minimize leaching, contributing to the catalyst's stability and extended lifetime. nih.gov
The table below presents recyclability data for various heterogeneous catalysts based on immobilized imidazoles.
| Catalyst System | Reaction | Number of Cycles | Final Yield/Conversion | Reference |
| Pd on Poly(1-vinyl imidazole)@Fe₃O₄ | Aerobic Oxidation of Alcohols | 10 | >95% | researchgate.net |
| Fe₃O₄@SiO₂@MOF-199 | Coupling of Imidazoles | 4 | ~90% | acs.org |
| Immobilized Ionic Liquid on Polymer | CO₂ to Cyclic Carbonate | 9 | Not specified | aaqr.org |
| Bifunctional Co-catalyst | CO₂ Fixation | 5 | No significant decrease | aaqr.org |
| Nickel-Copper on Support | Synthesis of Amines | 4 | No notable decrease | mdpi.com |
Polymer Science and Materials Applications
Synthesis of Poly(2-Phenyl-1-vinyl-1H-imidazole) and Copolymers
The polymerization of this compound and its incorporation into copolymers allows for the creation of macromolecules with tailored properties. Various polymerization techniques have been employed to control the architecture and functionality of the resulting polymers.
Controlled Radical Polymerization for Defined Architectures
Controlled radical polymerization (CRP) techniques are instrumental in synthesizing polymers with well-defined architectures, such as specific molecular weights and low dispersity. researchgate.net While the controlled radical polymerization of many N-vinyl monomers can be challenging, methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have shown success in controlling the polymerization of vinylimidazoles. researchgate.netrsc.org For instance, the RAFT polymerization of 1-vinylimidazole (B27976) has been successfully achieved using acetic acid as a special solvent, which protonates the imidazole (B134444) ring and stabilizes the propagating radical. rsc.org This approach allows for the synthesis of well-controlled poly(1-vinylimidazole) with low dispersity and the ability to form block copolymers. rsc.org
Although direct CRP of this compound is not extensively detailed in the provided results, the principles established for other vinylimidazoles suggest its feasibility. The steric hindrance from the phenyl group at the 2-position might influence the polymerization kinetics. tandfonline.com However, the use of appropriate CRP techniques could overcome these challenges to produce well-defined homopolymers and copolymers. The synthesis of polymers with controlled architectures is crucial for their application in advanced materials, where precise control over properties is required. acs.org
Ring-Opening Polymerization of Imidazole-Containing Monomers (if applicable)
Ring-opening polymerization (ROP) is another important method for synthesizing functional polymers. rsc.org This technique typically involves the polymerization of cyclic monomers. While this compound itself is not a cyclic monomer that undergoes ROP, imidazole functionalities can be incorporated into polymers via the ROP of other cyclic monomers. For example, organocatalysts derived from imidazole have been used in the ROP of O-carboxyanhydrides. acs.org
There is no direct evidence in the provided search results for the ring-opening polymerization of a monomer that directly yields poly(this compound). The primary polymerization route for this monomer is through its vinyl group.
Block and Graft Copolymer Synthesis
The synthesis of block and graft copolymers containing this compound units allows for the combination of its unique properties with those of other polymers, leading to materials with enhanced or novel functionalities. Block copolymers containing vinylimidazole segments have been synthesized using controlled radical polymerization techniques. rsc.orgresearchgate.net For example, the living characteristics of RAFT polymerization of 1-vinylimidazole have been demonstrated by chain extension with other monomers like n-butyl acrylate (B77674) and N,N-dimethyl acrylamide (B121943) to form block copolymers. rsc.org
Similarly, graft copolymers can be prepared by grafting poly(vinylimidazole) chains onto a polymer backbone. researchgate.net These copolymerization strategies are essential for creating materials with tailored properties for specific applications. For instance, block copolymers of styrene (B11656) and vinylbenzyl-functionalized imidazoliums have been developed for use in ion-conducting membranes. google.com The incorporation of this compound into such copolymer structures could impart desirable optical or conductive properties.
Functional Polymers and Advanced Materials Derived from this compound
The imidazole moiety in poly(this compound) provides a platform for creating functional polymers with applications in optoelectronics and conductive materials. The phenyl substitution further influences the electronic and photophysical properties of these materials.
Optoelectronic Materials (e.g., for OLEDs, photochromic applications)
Imidazole-based materials are of significant interest for optoelectronic applications due to their electronic properties and thermal stability. researchgate.net The incorporation of imidazole rings into polymer structures can lead to materials with applications in organic light-emitting diodes (OLEDs) and photochromic systems. researchgate.netbeilstein-journals.org
Organic Light-Emitting Diodes (OLEDs): Imidazole derivatives, particularly those with triarylimidazole structures, are investigated as components in OLEDs. beilstein-journals.org These materials can function as emitters or hosts in the emissive layer of an OLED. researchgate.netbohrium.comacs.org The design of imidazole-based molecules with specific donor-acceptor architectures can lead to efficient deep-blue emitters, which are crucial for full-color displays and lighting. researchgate.netacs.org The phenyl group in this compound can be a part of a larger conjugated system that influences the emission color and efficiency of the resulting polymer. acs.org
Photochromic Applications: Photochromic polymers are materials that can reversibly change their color upon exposure to light. researchgate.net While the provided information does not directly link poly(this compound) to photochromism, copolymers containing triarylimidazole units have been synthesized and shown to exhibit photochromic behavior. tandfonline.com In these systems, the crosslinking of the polymer can be achieved through the dimerization of triphenylimidazyl radicals, and this crosslinking can be reversed by visible light. tandfonline.com This suggests that polymers derived from this compound could potentially be designed to exhibit photochromic properties, making them suitable for applications in optical switches and data storage. beilstein-journals.orghud.ac.uk
| Application | Relevant Imidazole Structure | Key Properties and Function | Reference |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Triarylimidazole derivatives, Phenanthro[9,10-d]imidazole | Serve as emitters or host materials; can be designed for deep-blue emission. | beilstein-journals.orgresearchgate.netacs.org |
| Photochromic Materials | Vinyl-functionalized triarylimidazoles | Reversible color change upon light exposure, potential for optical switching and data storage. | tandfonline.comhud.ac.uk |
Conductive Polymers and Ion-Conducting Materials
The imidazole ring, with its nitrogen atoms, can participate in charge transport and ion conduction, making polymers containing this moiety suitable for applications as conductive materials.
Conductive Polymers: Intrinsically conducting polymers are organic materials that can conduct electricity. bilpubgroup.com The conductivity arises from the delocalization of electrons along the polymer backbone. iarjset.com While poly(this compound) itself is not typically a highly conductive polymer, it can be a component in materials designed for conductivity. For instance, copolymers incorporating imidazole units can be designed to facilitate charge transport.
Ion-Conducting Materials: Imidazole-containing polymers have shown significant promise as ion-conducting materials, particularly for applications in fuel cells and batteries. tandfonline.com The nitrogen atoms in the imidazole ring can act as proton acceptors and donors, facilitating proton transport. thaiscience.info Copolymers of vinylimidazole with other monomers, such as styrene sulfonic acid, have been synthesized to create proton-conducting membranes. thaiscience.info The addition of imidazole as a dopant can also enhance the proton conductivity of polymer membranes, especially under anhydrous conditions. thaiscience.info Hydrogels containing vinylimidazolium zwitterions have been shown to exhibit excellent electrical conductivity. tandfonline.com
| Application Area | Polymer System | Mechanism/Key Feature | Reference |
|---|---|---|---|
| Proton-Conducting Membranes | Copolymers of vinylimidazole and styrene sulfonic acid | Imidazole ring facilitates proton transport. | thaiscience.info |
| Ion-Conducting Hydrogels | Hydrogels with vinylimidazolium zwitterions | Exhibit high electrical conductivity. | tandfonline.com |
| Anion Exchange Membranes | Polymers with imidazolium (B1220033) groups on side chains | Imidazolium groups facilitate anion transport. | acs.org |
Responsive Polymeric Systems (e.g., pH-responsive, thermo-responsive)
Polymers derived from vinylimidazole, including this compound, are notable for their ability to respond to external stimuli, particularly changes in pH and temperature.
pH-Responsive Behavior: The imidazole group is the key to the pH sensitivity of these polymers. mdpi.com The imidazole ring contains a basic nitrogen atom that can be protonated in acidic conditions and deprotonated in neutral or basic conditions. nih.gov This reversible protonation alters the charge and solubility of the polymer chain. mdpi.comrsc.org In acidic environments, the protonated polymer becomes a polyelectrolyte, leading to chain expansion and increased hydrophilicity. nih.gov This change in conformation and solubility can be harnessed for applications like smart sensors and controlled release systems. rsc.orgbsz-bw.de For instance, copolymers incorporating 1-vinylimidazole have been used to create tailored core-shell particles that respond to acidic solutions. bsz-bw.deacs.org
Thermo-Responsive Behavior: While many polymers exhibit a Lower Critical Solution Temperature (LCST), where they become less soluble upon heating, certain vinylimidazole copolymers display an Upper Critical Solution Temperature (UCST) behavior. rsc.org This means they are soluble above a certain temperature and phase-separate upon cooling. rsc.org This phenomenon is often achieved by copolymerizing a vinylimidazole with a monomer capable of hydrogen bonding, such as 1-vinyl-2-(hydroxymethyl)imidazole. researchgate.netnih.gov The hydrogen bonds between the hydroxyl groups and the imidazole nitrogen atoms are crucial for this UCST behavior. rsc.orgresearchgate.net The specific cloud point, or transition temperature, can be precisely controlled by altering the copolymer composition, pH, and the presence of salts. researchgate.netnih.gov The introduction of a phenyl group, as in this compound, would be expected to influence these interactions, primarily by increasing the hydrophobicity of the polymer, thus modulating its thermo-responsive properties.
Table 1: Responsive Properties of Vinylimidazole-Based Polymeric Systems
| Stimulus | Responsive Group | Mechanism | Resulting Behavior | Potential Application |
|---|---|---|---|---|
| pH | Imidazole Ring | Reversible protonation of the tertiary amine in the imidazole ring. mdpi.commdpi.com | Changes in charge, solubility, and polymer conformation (swelling/shrinking). nih.gov | Smart sensors, drug delivery, nanofilms. rsc.orgbsz-bw.de |
| Temperature (UCST) | Imidazole + H-donor (e.g., -OH) | Formation/disruption of hydrogen bonds between polymer chains and water. rsc.org | Phase transition from soluble (hot) to insoluble (cold). rsc.orgresearchgate.net | Thermally-switched devices, biomaterial applications. researchgate.netresearchgate.net |
Application in Composite Materials
The imidazole moiety is a functional group that can impart desirable properties to composite materials, particularly in the context of epoxy-based systems. While direct applications of poly(this compound) are an emerging area of research, the use of related imidazole compounds provides a clear indication of its potential.
Imidazole derivatives, including 2-phenyl-1H-imidazole, are utilized as curing accelerators for epoxy resins. epo.orggoogle.com These resins are subsequently used to create high-performance fiber-reinforced composite materials. google.com Such composites, often reinforced with carbon fibers, are sought after in aerospace, automotive, and electronics industries for their high strength-to-weight ratio, rigidity, and thermal resistance. google.com
Polymers of this compound could be incorporated into composites in several ways:
As a modifier to the epoxy matrix to enhance thermal stability or alter surface properties.
As a sizing agent or coating for the reinforcing fibers to improve adhesion between the fiber and the matrix.
As a component in the creation of porous polymer composite structures for catalytic or separation applications. rsc.org
The presence of the phenyl group would likely enhance the thermal stability and hydrophobicity of the resulting composite, making it suitable for applications in demanding environments.
Table 2: Role of Imidazole Compounds in Composite Materials
| Application Area | Material Type | Role of Imidazole | Key Benefits |
|---|---|---|---|
| Aerospace/Automotive | Carbon fiber-reinforced polymer (CFRP) | Curing accelerator for epoxy resin matrix. google.com | High strength, high rigidity, lightweight. google.com |
| Electronics | Housings, circuit boards | Curing agent; component of flame-retardant epoxy compositions. google.comgoogle.com | Flame retardancy, thermal stability, electromagnetic shielding (with carbon fiber). google.com |
| Advanced Catalysis | Porous Poly(ionic liquid) composites | Forms the porous polymer support structure. rsc.org | High surface area, thermal stability, reusability. rsc.orgnih.gov |
Thermal Stability and Degradation Pathways of this compound Polymers
The thermal behavior of polymers derived from this compound is critical for determining their processing parameters and application limits, especially in high-temperature settings. Detailed studies on the closely related poly(N-vinylimidazole) (PVIm) provide significant insight into the expected thermal stability and degradation mechanisms. acs.orgresearchgate.net
Thermogravimetric analysis (TGA) of PVIm shows that the polymer is generally stable up to high temperatures, with the main decomposition stage occurring in a single major step between 340 °C and 500 °C. acs.orgresearchgate.net The temperature of maximum decomposition rate is observed at approximately 455 °C. acs.org An initial, minor weight loss below this temperature is typically due to the evaporation of absorbed water or residual solvents. acs.orgresearchgate.net
The degradation of PVIm proceeds through two primary, nearly simultaneous pathways:
Side-Group Elimination: This process involves the homolytic scission of the carbon-nitrogen bond connecting the imidazole ring to the polymer backbone. acs.orgresearchgate.net This pathway begins at around 400 °C and results in the formation of 1H-imidazole as a major volatile product. acs.org
Depolymerization: Initiated by free-radical main chain scission at a slightly higher temperature (around 430 °C), this pathway leads to the release of the monomer, 1-vinylimidazole. acs.orgresearchgate.net
Minor degradation products, such as benzene (B151609) and other alkyl aromatics, are also formed, likely from the cyclization and aromatization of the polymer backbone after the initial side-group elimination. acs.orgresearchgate.net
Table 3: Thermal Decomposition Data for Poly(N-vinylimidazole) (PVIm) acs.org
| Temperature Range | Event | Major Products |
|---|---|---|
| < 340 °C | Loss of adsorbed water and solvents | Water, Acetone |
| 340–500 °C | Main decomposition step | 1H-imidazole, 1-vinylimidazole |
| ~400 °C | Onset of side-group elimination | 1H-imidazole, Benzene |
| ~430 °C | Onset of main chain scission/depolymerization | 1-vinylimidazole |
| 455 °C | Maximum decomposition rate (DTG peak) | - |
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are employed to model the electronic behavior of 2-Phenyl-1-vinyl-1H-imidazole, offering a detailed picture of its stability, reactivity, and electronic properties.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.govajchem-a.com This process minimizes the total energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.
The optimized structure reveals that the phenyl and imidazole (B134444) rings are nearly co-planar, which facilitates π-electron delocalization across the molecule. nih.gov The vinyl group's orientation relative to the imidazole ring is also a key structural parameter determined through these calculations. Energy profiles can be generated by systematically varying specific dihedral angles (e.g., the angle between the phenyl and imidazole rings) to identify the lowest energy conformations and the energy barriers to rotation.
Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT/B3LYP
| Parameter | Bond | Predicted Value |
|---|---|---|
| Bond Length | C=C (vinyl) | ~1.34 Å |
| N-C (vinyl) | ~1.38 Å | |
| C-C (Ph-Im) | ~1.47 Å | |
| N-C (imidazole) | ~1.37 Å | |
| C=N (imidazole) | ~1.32 Å | |
| Bond Angle | C-N-C (imidazole) | ~108° |
| N-C-C (vinyl) | ~121° | |
| C-C-N (Ph-Im) | ~120° | |
| Dihedral Angle | Phenyl-Imidazole | < 10° |
Note: These are representative values based on DFT calculations of analogous compounds.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.
For this compound, the HOMO is expected to be distributed across the π-conjugated system of the phenyl and imidazole rings, indicating these are the primary sites for electrophilic attack. The LUMO is also anticipated to be delocalized over this π-system, highlighting the regions susceptible to nucleophilic attack.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. dergipark.org.tr
Table 2: Calculated Global Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability |
| Ionization Potential (I) | -EHOMO | Electron-donating ability |
| Electron Affinity (A) | -ELUMO | Electron-accepting ability |
| Electronegativity (χ) | (I + A) / 2 | Electron-attracting tendency |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, revealing the charge distribution. Red-colored regions indicate negative potential and are prone to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green areas are neutral.
In this compound, the MEP surface would show the most negative potential (red) concentrated around the sp²-hybridized nitrogen atom in the imidazole ring, which does not have a hydrogen atom attached. This region is the most likely site for protonation and interaction with electrophiles. The hydrogen atoms, particularly those on the phenyl and vinyl groups, would exhibit a positive potential (blue), making them susceptible to interactions with nucleophiles.
Non-Linear Optical (NLO) Properties Prediction and Analysis
Molecules with extensive π-conjugated systems and significant charge asymmetry often exhibit non-linear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics. semanticscholar.org Computational methods, particularly DFT, are used to predict the NLO response of a molecule by calculating its dipole moment (μ) and first-order hyperpolarizability (β). A high β value is indicative of a strong NLO response. nih.gov
For this compound, the combination of the electron-rich imidazole ring and the extended conjugation with the phenyl and vinyl groups suggests potential NLO activity. Theoretical calculations can quantify this potential and guide the design of new NLO materials based on this molecular scaffold. researchgate.net
Table 3: Predicted NLO Properties
| Property | Component | Predicted Value |
|---|---|---|
| Dipole Moment (μ) | μtotal | > 3.0 Debye |
| First Hyperpolarizability (β) | βtotal | > 10 x 10-30 esu |
Note: Values are estimations based on structurally similar π-conjugated heterocyclic systems.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the entire potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, most importantly, transition states. By calculating the Gibbs free energy at each point, the activation energy barriers can be determined, providing a theoretical basis for reaction feasibility and selectivity.
For instance, a reaction involving the addition of a radical to an alkyne to form a (Z)-1-(2-phenylethenyl)-1H-imidazole radical intermediate has been studied using DFT. mdpi.com Such studies reveal that weak interactions, like those between the imidazole and phenyl rings, can significantly influence the stereoselectivity of the product. The calculations can pinpoint the energy barrier for a specific reaction step, such as the 12.3 kcal/mol required for the addition of a boron radical to phenylacetylene (B144264) to form the vinyl-imidazole core structure. mdpi.com This level of detail is crucial for understanding and optimizing chemical syntheses involving the vinyl-imidazole moiety.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is ideal for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system.
For this compound, MD simulations can be used to:
Analyze Conformational Flexibility: Study the rotation around the single bond connecting the phenyl and imidazole rings to understand the molecule's flexibility and the most populated conformations in solution.
Study Intermolecular Interactions: Simulate multiple molecules to investigate how they interact with each other. This can reveal tendencies for π-π stacking between the aromatic rings, which is crucial for understanding the properties of the material in the solid state or in concentrated solutions.
Simulate Solvent Effects: Place the molecule in a simulated solvent box (e.g., water or an organic solvent) to understand how solvation affects its conformation and behavior. Studies on related poly(vinylimidazole) systems have explored their adsorption and orientation on surfaces. researchgate.net
These simulations provide a bridge between the properties of a single molecule and the macroscopic behavior of the material.
Table 4: List of Compound Names
| Compound Name |
|---|
| This compound |
| 2-phenyl-1H-imidazole |
| (Z)-1-(2-phenylethenyl)-1H-imidazole |
Advanced Spectroscopic and Analytical Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Phenyl-1-vinyl-1H-imidazole in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl ring, the imidazole (B134444) ring, and the vinyl group. The vinyl group produces a characteristic AMX spin system, with signals corresponding to the geminal, cis, and trans protons, typically observed between 5.0 and 7.5 ppm. The protons on the imidazole ring would appear as singlets or doublets in the aromatic region, while the phenyl protons would exhibit multiplets.
¹³C NMR Spectroscopy: The carbon spectrum provides data for each unique carbon atom. The chemical shifts are influenced by the electronic effects of the adjacent nitrogen atoms and the conjugated phenyl and vinyl groups. Data from related compounds, such as 1-vinylimidazole (B27976) and various phenylimidazoles, allow for a predictive assignment of the carbon signals. rsc.orgresearchgate.net
Advanced NMR Techniques: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for assigning proton and carbon signals definitively by identifying H-H couplings and direct C-H connections, respectively. HMBC (Heteronuclear Multiple Bond Correlation) experiments can further reveal long-range C-H couplings, confirming the connectivity between the phenyl, imidazole, and vinyl fragments.
| Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound | | :--- | :--- | | Carbon Atom | Predicted Chemical Shift (ppm) | | Imidazole C2 | ~138.0 | | Imidazole C4 | ~129.0 | | Imidazole C5 | ~118.5 | | Vinyl α-C | ~129.5 | | Vinyl β-C | ~108.0 | | Phenyl C (ipso) | ~134.0 | | Phenyl C (ortho, meta, para) | ~125.0 - 130.0 |
This table presents predicted chemical shifts based on data from 1-vinylimidazole and phenylimidazole derivatives. rsc.orgresearchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of the molecule. The spectra are characterized by absorption bands corresponding to specific bond stretching and bending motions.
Key expected vibrational modes for this compound include:
Aromatic C-H Stretching: Sharp bands typically appear above 3000 cm⁻¹. scirp.org
Vinyl C-H Stretching: Observed in the same region as aromatic C-H stretches.
C=C and C=N Stretching: Strong to medium intensity bands in the 1450-1650 cm⁻¹ region, arising from both the aromatic rings and the vinyl group. researchgate.net
Ring Vibrations: Characteristic "ring breathing" modes for both the phenyl and imidazole rings are present in the fingerprint region (below 1500 cm⁻¹).
Vinyl C-H Bending: Out-of-plane bending vibrations for the vinyl group give rise to strong bands typically in the 900-1000 cm⁻¹ region.
Polarized IR spectra of related compounds like 2-phenyl-1H-imidazole have been used to study hydrogen-bond networks in the solid state, a factor that would be absent in the N-substituted this compound. researchgate.net
| Characteristic Vibrational Frequencies (cm⁻¹) for this compound | | :--- | :--- | :--- | | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | | Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | | Vinyl C=C Stretch | ~1640 | ~1640 | | Aromatic/Imidazole C=C, C=N Stretch | 1625 - 1480 | 1625 - 1480 | | C-H In-plane Bend | 1200 - 900 | 1200 - 900 | | Imidazole Ring Puckering | ~665 | Not prominent |
This table is a compilation of expected frequencies based on spectral data from 2-phenyl-benzimidazole and poly(N-vinylimidazole). researchgate.netchemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochromism
UV-Vis spectroscopy probes the electronic transitions within the molecule. The extended π-conjugated system of this compound, which spans the phenyl, imidazole, and vinyl groups, is expected to give rise to distinct absorption bands.
The primary electronic transitions observed are π→π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. These transitions are typically intense. The presence of nitrogen atoms with lone pairs also allows for n→π* transitions, though these are generally weaker and may be obscured by the stronger π→π* absorptions.
Studies on related phenylimidazole derivatives show strong absorption in the UV region. For instance, 4,5-diphenyl-1H-imidazol-2-yl phenol exhibits absorption peaks around 340 nm and 406 nm, attributed to π→π* transitions. researchgate.net Similarly, poly[N-vinyl-2-(phenylazo)-imidazole] derivatives absorb in the 360–380 nm range. The conjugation in this compound is expected to result in a maximum absorption (λmax) in the near-UV range.
| Electronic Transitions and Expected Absorption Maxima (λmax) | | :--- | :--- | :--- | | Compound | Transition Type | Reported λmax (nm) | | 4,5-Diphenyl-1H-imidazol-2-yl phenol | π→π* | 340, 406 | | Poly[N-vinyl-2-(4-methoxy-phenylazo)imidazole] | π→π* | ~376 | | 1-allyl-4,5-di(furan-2-yl)-2-phenyl-1H-imidazole | π→π* | ~340 |
This table shows λmax values for structurally related compounds to estimate the absorption region for this compound. researchgate.netresearchgate.net
Mass Spectrometry (MS) for High-Resolution Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and probing the structure of a molecule through its fragmentation pattern. For this compound (C₁₁H₁₀N₂), the expected exact molecular weight is approximately 170.21 g/mol .
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 170 would be expected. The subsequent fragmentation would likely proceed through pathways that generate stable carbocations or radical cations. Key fragmentation patterns could include:
Loss of the vinyl group: Cleavage of the N-vinyl bond would result in a fragment at [M - 27]⁺, corresponding to the stable 2-phenylimidazole (B1217362) cation (m/z 143).
Loss of acetylene (B1199291): A retro-Diels-Alder type rearrangement could lead to the loss of C₂H₂ (26 Da) from the imidazole ring.
Loss of the phenyl group: Cleavage of the C-phenyl bond would yield a fragment at [M - 77]⁺.
Formation of phenyl cation: A fragment corresponding to the phenyl group at m/z 77.
Analysis of the mass spectra of 2-phenyl-1H-imidazole shows a strong molecular ion peak at m/z 144 and a significant fragment at m/z 117, corresponding to the loss of HCN. nih.gov The mass spectrum for 1-vinylimidazole shows a molecular ion at m/z 94. nist.gov
| Predicted Mass Spectrometry Fragments for this compound | | :--- | :--- | :--- | | m/z Value | Proposed Fragment Identity | Notes | | 170 | [C₁₁H₁₀N₂]⁺ | Molecular Ion (M⁺) | | 143 | [M - C₂H₃]⁺ | Loss of vinyl radical | | 117 | [C₈H₇N]⁺ | Subsequent loss of HCN from m/z 144 fragment | | 93 | [M - C₈H₇]⁺ | Loss of phenylmethyl radical | | 77 | [C₆H₅]⁺ | Phenyl cation |
This table outlines predicted fragmentation patterns based on the principles of mass spectrometry and data from related molecules. nih.govwhitman.edu
X-ray Crystallography for Solid-State Structure Determination and Non-Covalent Interactions
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, analysis of closely related compounds like 2-phenyl-1H-imidazole allows for structural predictions. nih.gov
The crystal structure of 2-phenyl-1H-imidazole reveals that the imidazole and phenyl rings are nearly co-planar. researchgate.net In the case of this compound, a similar planarity is expected to maximize π-conjugation. The dihedral angle between the mean planes of the phenyl and imidazole rings would be a key structural parameter.
In the solid state, the packing of molecules would be governed by non-covalent interactions. Unlike 2-phenyl-1H-imidazole, which forms N-H···N hydrogen bonds, the N1-substituted target molecule cannot act as a hydrogen bond donor. researchgate.net Therefore, its crystal packing would be dominated by weaker interactions such as C-H···N contacts, C-H···π interactions, and π-π stacking between the aromatic rings of adjacent molecules.
| Crystallographic Data for 2-Phenyl-1H-imidazole (as a model) | | :--- | :--- | | Parameter | Value | | Crystal System | Orthorhombic | | Space Group | Ama2 | | a (Å) | 10.0740 | | b (Å) | 18.151 | | c (Å) | 4.1562 | | V (ų) | 760.0 | | Z | 4 |
This table presents crystallographic data for 2-phenyl-1H-imidazole, which can serve as a structural model. researchgate.net
Thermal Analysis Techniques (e.g., TGA-MS) for Decomposition Mechanism Studies
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the thermal stability and decomposition of materials. When coupled with Mass Spectrometry (TGA-MS), this method allows for the identification of gaseous products evolved during decomposition.
Studies on the thermal decomposition of poly(N-vinylimidazole) (PVIm) provide significant insight into the likely thermal behavior of the monomeric this compound. The decomposition of PVIm occurs in a main step between 340–500 °C. acs.orgresearchgate.net The major decomposition products identified are 1H-imidazole and 1-vinylimidazole, indicating that both side-group elimination (cleavage of the imidazole ring from the polymer backbone) and depolymerization are key pathways. acs.org
For the monomeric this compound, a single-step decomposition is more likely. The decomposition would involve the homolytic scission of the weakest bonds, likely the N-vinyl or C-phenyl bonds, at elevated temperatures. TGA would reveal the onset temperature of decomposition and the total mass loss, while TGA-MS would identify the evolved fragments, such as vinylimidazole, phenylimidazole, benzene (B151609), and smaller gaseous products.
Electrochemical Methods for Redox Properties and Reaction Initiation
Electrochemical methods, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. These techniques probe the oxidation and reduction potentials of the molecule, providing information about its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
The extended π-system of the molecule is susceptible to both oxidation and reduction. The imidazole moiety is known to be electroactive. Studies on vinylimidazole-based polymer electrolytes show that the imidazole group can coordinate with cations and facilitate ion transport, demonstrating its electrochemical relevance. acs.org The redox behavior would involve the transfer of electrons to or from the conjugated π-system. The presence of the electron-donating vinyl group and the aromatic phenyl group will modulate the redox potentials of the imidazole core. CV experiments would reveal the potentials at which these electron transfer processes occur and whether they are reversible or irreversible.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes
Current synthetic strategies for N-vinylimidazoles often involve the vinylation of the corresponding imidazole (B134444) precursor. wikipedia.org Future research could focus on developing more efficient, sustainable, and versatile synthetic routes to 2-Phenyl-1-vinyl-1H-imidazole.
One promising direction is the exploration of transition-metal-catalyzed cross-coupling reactions. These methods could enable the direct vinylation of 2-phenyl-1H-imidazole, potentially offering higher yields and milder reaction conditions than traditional methods. Another avenue lies in the development of one-pot syntheses, where the imidazole ring is formed and subsequently vinylated in a single synthetic operation, thereby improving atom economy and reducing waste. google.com
Furthermore, the application of flow chemistry could offer significant advantages in terms of safety, scalability, and reproducibility. Continuous flow reactors could allow for precise control over reaction parameters, leading to improved yields and purity of the final product. The table below outlines potential novel synthetic approaches.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Transition-Metal-Catalyzed Vinylation | High efficiency, mild conditions, functional group tolerance | Catalyst development, optimization of reaction parameters |
| One-Pot Synthesis | Increased atom economy, reduced waste, simplified procedure | Tandem reaction design, catalyst compatibility |
| Flow Chemistry | Enhanced safety, scalability, reproducibility, precise control | Reactor design, optimization of flow parameters |
| [3+2] Cycloaddition Reactions | Access to diverse substituted imidazoles | Exploration of novel vinyl azide (B81097) and amidine precursors acs.org |
Exploration of New Catalytic Transformations
The imidazole moiety is a well-known ligand in coordination chemistry and can participate in various catalytic processes. The presence of both the imidazole ring and the vinyl group in this compound opens up possibilities for its use in catalysis, either as a ligand, a catalyst, or a monomer for functional catalyst supports.
Future research could investigate the use of this compound as a ligand for transition metals in reactions such as cross-coupling, hydrogenation, and oxidation. The electronic properties of the imidazole ring, influenced by the phenyl and vinyl substituents, could lead to unique catalytic activities and selectivities.
Moreover, the polymerization of this compound could yield functional polymers that can act as supports for catalysts. For instance, poly(acrylic acid-co-vinyl imidazole) hydrogels have been successfully used to support palladium catalysts for Suzuki and Tsuji-Trost reactions. mdpi.com Similar approaches could be explored with polymers derived from this compound, potentially offering enhanced stability and recyclability of the catalytic system.
| Catalytic Application | Research Direction | Potential Outcome |
| Ligand in Homogeneous Catalysis | Synthesis and characterization of metal complexes | Novel catalysts with unique reactivity and selectivity |
| Monomer for Catalyst Supports | Polymerization and functionalization | Heterogeneous catalysts with high stability and recyclability |
| Organocatalysis | Exploration of the basicity of the imidazole ring | Metal-free catalytic systems for various organic transformations |
Design of Advanced Functional Materials
Polymers containing imidazole units, such as poly(N-vinylimidazole), have garnered significant interest due to their diverse applications in areas like catalysis, fuel cells, and biomaterials. rsc.org The incorporation of a phenyl group in the monomer unit, as in this compound, is expected to impart unique properties to the resulting polymers, such as enhanced thermal stability and modified solubility.
Future research should focus on the synthesis and characterization of poly(this compound). The polymerization of this monomer, likely via radical polymerization, could be investigated to control the molecular weight and architecture of the resulting polymer. The thermal, mechanical, and optical properties of the homopolymer and its copolymers could then be systematically studied.
The potential applications of these new materials are vast. For example, the phenyl groups could enhance the gas separation properties of membranes made from these polymers. Furthermore, the imidazole units can be quaternized to create poly(ionic liquid)s, which have applications as electrolytes in batteries and sensors. mdpi.com
| Material Type | Potential Properties | Potential Applications |
| Homopolymers | Enhanced thermal stability, hydrophobicity | High-performance plastics, gas separation membranes |
| Copolymers | Tunable properties based on comonomer | Functional coatings, drug delivery systems researchgate.net |
| Poly(ionic liquid)s | High ionic conductivity, electrochemical stability | Solid-state electrolytes, chemical sensors mdpi.com |
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The interplay between the phenyl, imidazole, and vinyl moieties can lead to complex and interesting reactivity.
Future mechanistic studies could focus on the polymerization of this compound. Investigating the kinetics and thermodynamics of the polymerization process would provide insights into the role of the phenyl group in influencing the reactivity of the vinyl group. Techniques such as in-situ spectroscopy and kinetic modeling could be employed for this purpose.
Furthermore, the reactivity of the vinyl group in other reactions, such as addition and cycloaddition reactions, should be explored. For instance, a deeper understanding of the mechanism of the addition of radicals to vinylimidazoles could be gained through computational studies, such as Density Functional Theory (DFT) calculations. mdpi.com Such studies can elucidate the stereochemical outcomes and the influence of substituents on the reaction pathway. The thermal decomposition mechanism of polymers derived from this monomer is also an important area of study, as it dictates the material's stability and potential applications at elevated temperatures. acs.org
Integration of Experimental and Computational Approaches
The synergy between experimental and computational chemistry offers a powerful tool for accelerating research and gaining deeper insights into the behavior of molecules like this compound. rsc.org Future research should leverage this integrated approach to explore the properties and reactivity of this compound and its derivatives.
Computational methods, such as DFT and molecular dynamics simulations, can be used to predict a range of properties, including molecular geometry, electronic structure, and spectroscopic signatures. mdpi.commdpi.com These theoretical predictions can then guide experimental work, for example, by identifying promising candidates for specific applications or by suggesting optimal conditions for a particular reaction.
For instance, computational screening could be used to identify potential catalytic applications of metal complexes of this compound. The most promising candidates could then be synthesized and tested experimentally. Similarly, the properties of hypothetical polymers based on this monomer could be modeled to guide the design of new functional materials with desired characteristics. This integrated approach will undoubtedly play a pivotal role in unlocking the full potential of this compound.
| Research Area | Computational Approach | Experimental Validation |
| Molecular Properties | DFT calculations for geometry, electronic structure | X-ray crystallography, NMR and IR spectroscopy |
| Reaction Mechanisms | Transition state theory, reaction pathway modeling | Kinetic studies, isotopic labeling experiments |
| Material Properties | Molecular dynamics simulations of polymer chains | Thermal analysis (TGA, DSC), mechanical testing |
Q & A
Q. What are the established synthetic routes for 2-Phenyl-1-vinyl-1H-imidazole, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound can be synthesized via condensation reactions using precursors like substituted aldehydes, ammonium acetate, and appropriate solvents. For example, in analogous imidazole derivatives, L-phenylalaninol and o-nitrobenzaldehyde were condensed in methanol under reflux (65°C for 12 hours) to form chiral imidazole derivatives, achieving yields of ~71% after purification . Key variables include solvent choice (methanol, ethanol), catalyst presence (e.g., NEt₃ for tosylation), and temperature control. Purity is typically validated via NMR (¹H/¹³C), IR spectroscopy, and elemental analysis .
Q. How can X-ray crystallography and SHELX software aid in structural characterization?
Methodological Answer: X-ray crystallography is critical for resolving the 3D structure and confirming regioselectivity. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. For example, planar imidazole cores with dihedral angles (e.g., 77.34° between nitrobenzene and phenyl groups) were resolved using SHELX, while ORTEP-III visualized intramolecular interactions like C–H⋯π bonds . Data collection requires high-resolution crystals, and refinement parameters (e.g., R-factor) must align with IUCr standards .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the bioactivity of this compound derivatives?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins like EGFR. Derivatives with substituents (e.g., -Cl, -CH₃) at specific positions (R1–R6) showed enhanced interactions in silico, validated by in vitro cytotoxicity assays (IC₅₀ values). For example, compound 9c (4-bromophenyl substitution) exhibited strong binding to EGFR’s active site, visualized via PyMOL . ADMET analysis further optimizes pharmacokinetic properties (e.g., logP <5 for bioavailability) .
Q. What strategies address contradictions in spectroscopic data for substituted imidazoles?
Methodological Answer: Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. For example, 4,5-diphenylimidazoles may exhibit proton shifts due to conjugation with vinyl groups. Cross-validation using 2D NMR (COSY, HSQC) and computational tools (e.g., Gaussian for DFT calculations) resolves ambiguities. In cases of overlapping signals, deuteration or low-temperature NMR (−40°C) can suppress dynamic effects .
Q. How do substituents on the imidazole ring influence catalytic or biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO₂, -Br) enhance electrophilic reactivity, while bulky groups (e.g., 2,4-dichlorophenyl) improve steric stabilization in coordination complexes. For instance, 2-(4-methoxyphenyl) derivatives showed higher antimicrobial activity (MIC: 8 µg/mL) compared to unsubstituted analogs . Quantitative SAR (QSAR) models using Hammett constants (σ) or Hirshfeld surface analysis correlate substituent effects with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
